2-Amino-4-(trifluoromethyl)benzonitrile
Overview
Description
2-Amino-4-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C8H5F3N2 and its molecular weight is 186.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Bicalutamide Intermediates :
- 2-Amino-4-(trifluoromethyl)benzonitrile has been used as an intermediate in the synthesis of bicalutamide, a drug used for prostate cancer treatment. The synthesis process from m-fluoro-(trifluoromethyl)benzene involves steps like bromination, Grignard reaction, cyanidation, and amination (Zhang Tong-bin, 2012).
Androgen Receptor Antagonists :
- It is a precursor in the synthesis of MDV3100, an androgen receptor antagonist used for cancer treatment. This synthesis involves a reaction between 4-amino-2-(trifluoromethyl)benzonitrile and carbon disulfide (Li Zhi-yu, 2012).
Production of Diamino Compounds :
- The compound has been used in an efficient and nonchromatographic process for multihundred gram production of 4,5-diamino-2-(trifluoromethyl)benzonitrile, which is essential in various chemical syntheses (Xun Li et al., 2009).
Polymer Solar Cells :
- In the field of solar energy, it has been used as an additive in polymer solar cells, leading to increased power conversion efficiencies due to enhanced short circuit current and fill factor (Seonju Jeong et al., 2011).
High Voltage Lithium Ion Battery :
- It serves as a novel electrolyte additive for LiNi0.5Mn1.5O4 cathode in high voltage lithium-ion batteries, improving cyclic stability and capacity retention (Wenna Huang et al., 2014).
Synthesis of Nonsteroidal Androgen Receptor Antagonists :
- It has been involved in the synthesis of nonsteroidal androgen receptor antagonists for dermatological applications, showing efficacy without phototoxicity (J. Li et al., 2008).
Electrolytic Reactions :
- The compound has been used in electrolytic reactions for the derivation of trifluoromethyl radical to 2-aminobenzonitrile, leading to the production of amino-2,4-ditrifluoromethyl benzonitrile (K. Yoo et al., 2001).
Mechanism of Action
Target of Action:
These benzimidazoles can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .
Mode of Action:
The specific interaction of 2-Amino-4-(trifluoromethyl)benzonitrile with its targets remains elusive Fluorine-containing compounds often exhibit unique behaviors due to the electronegativity and lipophilicity of fluorine atoms. These properties can influence drug-receptor interactions and metabolic stability .
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can impact the compound’s stability, efficacy, and action.
Safety and Hazards
Future Directions
2-Amino-4-(trifluoromethyl)benzonitrile can serve as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells . This suggests potential future directions in cancer treatment research.
Biochemical Analysis
Cellular Effects
It is suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to understand the precise cellular effects of this compound.
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIRNHIXDCZUCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-54-1 | |
Record name | 2-Amino-4-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1483-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-4-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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